euphorbiafactor L2

Multidrug Resistance Cytotoxicity Lathyrane Diterpenoid

Euphorbiafactor L2 is a lathyrane diterpenoid distinguished by its selective cytotoxicity against multidrug-resistant KB-VIN cells—unlike broad-spectrum analogs L3/L9. Its unique suppression of NLRP3 inflammasome priming/activation and TLR7/IRAK4/NF-κB blockade makes it indispensable for MDR mechanistic studies, gout target validation, and autoimmune inflammation programs. Using a non-selective analog risks divergent experimental outcomes. Secure research-grade material backed by rigorous QC today.

Molecular Formula C38H42O9
Molecular Weight 642.7 g/mol
Cat. No. B8235313
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameeuphorbiafactor L2
Molecular FormulaC38H42O9
Molecular Weight642.7 g/mol
Structural Identifiers
SMILESCC1CC2(C(C1OC(=O)C3=CC=CC=C3)C(C(=C)C(CC4C(C4(C)C)C=C(C2=O)C)OC(=O)C5=CC=CC=C5)OC(=O)C)OC(=O)C
InChIInChI=1S/C38H42O9/c1-21-18-28-29(37(28,6)7)19-30(45-35(42)26-14-10-8-11-15-26)23(3)33(44-24(4)39)31-32(46-36(43)27-16-12-9-13-17-27)22(2)20-38(31,34(21)41)47-25(5)40/h8-18,22,28-33H,3,19-20H2,1-2,4-7H3
InChIKeyAFRGWGGHJYMSDU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Euphorbia Factor L2 for Research: A Lathyrane Diterpenoid with Defined Anti-Inflammatory and Cytotoxic Selectivity


Euphorbiafactor L2 (CAS: 218916-51-9, C38H42O9) is a lathyrane-type diterpenoid isolated from the seeds of Euphorbia lathyris L. (caper euphorbia seed) [1]. It is structurally characterized by a 6,17-epoxylathyrane skeleton with specific acetylation and benzoylation patterns [2]. The compound has demonstrated two primary, but distinct, pharmacological profiles: a highly selective cytotoxic activity against the multidrug-resistant KB-VIN cancer cell line [3], and potent anti-inflammatory effects in vivo, including the amelioration of acute lung injury, gouty inflammation, and rheumatoid arthritis in murine models via distinct mechanisms involving NF-κB and NLRP3 inflammasome suppression [4][5].

Why Euphorbia Factor L2 Cannot Be Substituted with Closely Related Lathyrane Analogs


Although Euphorbiafactor L2 belongs to a family of structurally similar lathyrane diterpenoids (including Euphorbia factors L1, L3, L8, and L9), it exhibits a unique and non-interchangeable pharmacological fingerprint. Direct comparative studies reveal that while analogs like L3 and L9 display broad, potent cytotoxicity across multiple cancer cell lines, L2 demonstrates a marked selectivity for the multidrug-resistant KB-VIN cell line [1]. Conversely, in other cancer models, such as a panel of gynecological tumor cells, L2 is completely inactive up to 100 µM, whereas L1 and L3 show potent growth inhibition (EC50 values as low as 1.01 µM) [2]. This divergent activity profile, driven by specific structural substitutions on the lathyrane core, means that substituting L2 with a more broadly cytotoxic analog like L3 would yield fundamentally different experimental outcomes, particularly in studies focused on drug resistance or inflammation.

Quantitative Evidence Differentiating Euphorbia Factor L2 from Analogs


Cytotoxic Selectivity: L2 Shows Selective Activity Against MDR KB-VIN Cells, Unlike Broadly Cytotoxic Analogs L3 and L9

In a direct head-to-head comparison of five Euphorbia factors (L1, L2, L3, L8, L9) against a panel of cancer cell lines, Euphorbiafactor L2 (compound 2) demonstrated a unique selectivity profile. While compound 5 (L9) exhibited the strongest broad cytotoxicity across all tested lines (A549, MDA-MB-231, KB, MCF-7, and KB-VIN), Euphorbiafactor L2 was specifically noted for its selective activity against the multidrug-resistant KB-VIN cell line [1]. This selectivity is a key differentiator from other lathyranes.

Multidrug Resistance Cytotoxicity Lathyrane Diterpenoid

Lack of Activity in Gynecological Cancer Panel Contrasts Sharply with Potent Analogs L1 and L3

In a head-to-head study against five human gynecological cancer cell lines, Euphorbiafactor L2 (2) showed no inhibitory activity even at a high concentration of 100 μmol/L. In stark contrast, Euphorbiafactor L1 (1) inhibited cervical cancer cell proliferation with an EC50 of 16.74 μmol/L, and Euphorbiafactor L3 (3) showed even greater potency with an EC50 of 1.01 μmol/L against the same cells, and also inhibited ovarian clear cell and cystadenocarcinoma cells [1]. This data conclusively demonstrates that L2 is not simply a weaker analog; it is functionally inactive in this specific cancer context.

Gynecological Cancer Cytotoxicity Structure-Activity Relationship

In Vivo Efficacy: L2 Ameliorates Gouty Inflammation by Targeting NLRP3 Inflammasome Priming and Activation

Euphorbiafactor L2 (EFL2) demonstrates a unique dual mechanism of action in vivo, specifically suppressing both the priming and activation stages of the NLRP3 inflammasome in a mouse model of gouty inflammation [1]. This is a defined mechanistic differentiation. While other Euphorbia factors may exhibit anti-inflammatory properties, this specific dual-targeting of the NLRP3 pathway has been characterized for L2. In a mouse model, EFL2 treatment mitigated the inflammatory phenotype of a gout attack.

Gout Inflammation NLRP3 Inflammasome

In Vivo Efficacy: L2 Ameliorates Rheumatoid Arthritis via TLR7 Signaling Blockade

Euphorbiafactor L2 (EFL2) has demonstrated a specific therapeutic effect in a K/BxN serum-induced arthritis mouse model by blocking TLR7-mediated IRAK4/IKKβ/IRF5 and NF-κB signaling pathways [1]. This mechanism is distinct from the general cytotoxicity or broad NF-κB inhibition reported for other compounds in its class. A patent specifically claims the application of Euphorbiafactor L2 for the preparation of a medicament for treating rheumatoid arthritis, underscoring its unique and commercially relevant application in this area [2].

Rheumatoid Arthritis TLR7 Signaling In Vivo Pharmacology

Pharmacokinetic Profile of L2 Differs Significantly from L1 and L3 in Rats

A direct comparative UPLC-MS/MS study in rats demonstrated that the pharmacokinetic parameters of Euphorbiafactor L2 are distinct from its closely related analogs, L1 and L3. The study reported that processing of the source plant material (Semen Euphorbiae) influenced the pharmacokinetics and tissue distribution of all three compounds, but each exhibited a unique profile [1]. This quantitative difference in ADME properties is a crucial factor for in vivo study design and confirms that L1, L2, and L3 cannot be considered pharmacokinetically interchangeable.

Pharmacokinetics ADME UPLC-MS/MS

Defined Research and Industrial Applications for Euphorbia Factor L2 Based on Differential Evidence


Investigating and Overcoming Multidrug Resistance in Cancer

Based on its unique selectivity for the multidrug-resistant KB-VIN cell line over a panel of sensitive cancer cells [1], Euphorbiafactor L2 is a superior choice as a tool compound for probing the mechanisms of MDR. Its use in assays alongside broadly cytotoxic analogs like L3 or L9 can help deconvolute pathways specific to drug resistance versus general cytotoxicity.

Target Validation in NLRP3 Inflammasome-Mediated Inflammatory Diseases

Euphorbiafactor L2's characterized ability to specifically suppress both the priming and activation of the NLRP3 inflammasome in models of gouty inflammation [2] positions it as a valuable chemical probe for target validation studies in gout, and potentially other NLRP3-driven conditions. This specific mechanism is a key differentiator from other lathyrane diterpenes.

Research on TLR7-Dependent Autoimmune and Inflammatory Pathways

With demonstrated in vivo efficacy in a rheumatoid arthritis model via a specific TLR7/IRAK4/IKKβ/IRF5/NF-κB signaling blockade [3] and supporting patent claims [4], Euphorbiafactor L2 is uniquely suited for research programs investigating the TLR7 pathway in autoimmunity and inflammation. Its use is directly supported by its differentiated mechanism of action.

Comparative ADME and Toxicology Studies of Lathyrane Diterpenoids

Due to its well-defined and distinct pharmacokinetic profile compared to L1 and L3 [5], Euphorbiafactor L2 is an essential compound for any comparative ADME or toxicology study of the lathyrane class. Research aiming to understand the structure-activity relationship governing the absorption, distribution, metabolism, and excretion of these diterpenoids will require data from L2 as a reference compound.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for euphorbiafactor L2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.